2-Heptylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-heptylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHBTZLHITWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044547 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

137-03-1, 71607-27-7 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Heptylcyclopentanone CAS number 137-03-1 properties

An In-Depth Technical Guide to 2-Heptylcyclopentanone (CAS 137-03-1)

Introduction

This compound, registered under CAS number 137-03-1, is a cyclic aliphatic ketone that has carved a significant niche in the fragrance and flavor industries.[1][2][3] Also known by trade names such as Fleuramone and Alismone, this synthetic compound is highly valued for its distinct olfactory profile.[4][5][6] It imparts a concentrated, floral, and fruity aroma, often described as having jasmine, peach, and herbaceous notes.[7][8][9][10] Although it has not been reported to occur naturally, its unique scent and stability make it a versatile ingredient in a wide array of consumer products.[8][9] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and drug development professionals.

Chemical Identity and Physical Properties

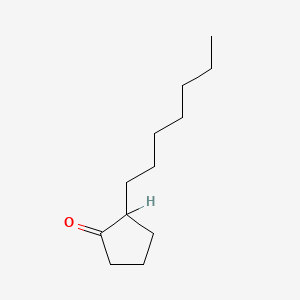

This compound is a colorless to pale yellow, viscous liquid.[8][9][11][12] Its molecular structure consists of a five-membered cyclopentanone ring substituted with a seven-carbon heptyl chain. This structure is fundamental to its characteristic scent and physical behavior.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 137-03-1 | [4][6][13] |

| IUPAC Name | 2-heptylcyclopentan-1-one | [4][6] |

| Synonyms | Alismone, Fleuramone, Frutalone, Projasmon P | [4][5][8][13] |

| Molecular Formula | C₁₂H₂₂O | [4][6][7][13] |

| Molecular Weight | 182.30 g/mol | [4][6][13] |

| InChI | InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | [4][6][13] |

| InChIKey | PJXHBTZLHITWFX-UHFFFAOYSA-N | [4][6][13] |

| SMILES | CCCCCCCC1CCCC1=O | [4][13] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow clear liquid | [9][10][11] |

| Odor | Fruity, floral, jasmine, peach, herbaceous | [2][7][8][9][14] |

| Boiling Point | 130 °C at 10 Torr; 264 °C at 760 Torr | [12][14] |

| Density | 0.8780 – 0.8880 g/cm³ at 25°C/25°C | [9][12] |

| Refractive Index | 1.4500 – 1.4540 at 20°C | [9][12] |

| Vapor Pressure | 0.018 - 0.0204 mmHg at 23-25°C | [7][12] |

| Flash Point | >100 °C (>212 °F) | [9][15] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3][8][14] |

| logP (Octanol/Water) | 3.716 - 3.88 | [12][13] |

| Topological Polar Surface Area | 17.1 Ų | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves an aldol condensation reaction between cyclopentanone and n-heptyl aldehyde (enanthaldehyde), followed by dehydration and subsequent reduction.[8][16] This method provides a reliable pathway to the desired product.

Experimental Protocol: Laboratory-Scale Synthesis[16]

-

Reaction Setup: In a reaction vessel, combine cyclopentanone and n-heptyl aldehyde in a molar ratio of approximately 1:1 to 1.3:1.

-

Catalysis: Add a sodium hydroxide catalyst, with the amount being 7-11% of the cyclopentanone mass, at a concentration of 2-2.3%.

-

Condensation: Heat the mixture to 70-90°C and maintain the reaction for 8-10 hours with stirring.

-

Neutralization & Dehydration: Cool the reaction mixture and adjust the pH to 6-7. Add toluene as an azeotropic solvent. Heat the mixture to 100-120°C, removing water as it forms until no more water is generated.

-

Purification: After the reaction is complete, wash the organic layer to remove impurities and then dry it to yield the final product, this compound.

Diagram: Synthesis Workflow

Caption: Aldol condensation synthesis of this compound.

Applications in Research and Industry

The primary application of this compound is as a fragrance ingredient.[1][4][9] Its stability and versatile scent profile make it a valuable component in a wide range of products.[9][10]

-

Perfumery and Cosmetics: It is extensively used in fine fragrances, particularly in jasmine, honeysuckle, and other fruity-floral compositions.[8][9][14] It can be used at dosages up to 4% in fragrance concentrates.[9]

-

Consumer Products: Its stability allows for its incorporation into soaps, detergents, shampoos, and fabric softeners, where it imparts a fresh and lasting scent.[9][10][15]

-

Chemical Intermediate: In a laboratory setting, it serves as a chemical intermediate for the synthesis of other aroma compounds and fine chemical derivatives.[3]

Toxicology and Safety

The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM), which concluded that it is safe for use in consumer products at current levels.[5][17] However, as with any chemical, proper handling and safety precautions are necessary.

Table 3: Toxicological Data

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | >5000 mg/kg | Rat | [1][12][14] |

| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | [12][14] |

| Skin Irritation | Irritant (Category 2) | Human | [1][11] |

| Skin Sensitization | Non-sensitizing | Human | [1] |

| Genotoxicity | No mutagenic or genotoxic activity observed | In vitro assays | [17][18] |

GHS Hazard Classification

Protocol: Safe Handling and First Aid[1][11]

-

Engineering Controls: Use only in well-ventilated areas, preferably with local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Skin: Wear suitable protective clothing and rubber gloves.

-

Eyes: Use safety goggles with side shields.

-

Respiratory: If vapor concentrations cause discomfort, use a NIOSH-approved organic vapor respirator.

-

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from ignition sources and avoid direct sunlight.

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact: Hold eyes open and flush thoroughly with water for several minutes. Get immediate medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to dilute. Seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, administer oxygen or artificial respiration and get immediate medical attention.

-

Diagram: Safety and First Aid Workflow

Caption: First aid procedures for this compound exposure.

References

- The John D. Walsh Company. (2014, October 15). SAFETY DATA SHEET - 2-HEPTYL CYCLOPENTANONE.

- International Flavors & Fragrances (IFF). Fleuramone | Fragrance Ingredients.

-

Cheméo. 2-n-Heptylcyclopentanone. Retrieved from [Link]

- Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110.

- TheTruthLabs.com. 2 Heptyl Cyclopentanone.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- ChemicalBook. (2025). 2-N-HEPTYLCYCLOPENTANONE.

- Chemical Bull. (2025). Material Safety Data Sheet (MSDS) - this compound.

- The Fragrance Conservatory. This compound. The Ingredient Directory.

-

National Institute of Standards and Technology (NIST). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

- Chemical Label for this compound.

- ACS International. Heptyl Cyclopentanone-2.

- Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

- ECHEMI. (n.d.). 137-03-1, this compound Formula.

- ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF.

- CookeChem. (2022). 2-n-Heptylcyclopentanone, >99.0%(GC), 137-03-1.

-

Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(12). Retrieved from [Link]

- AK Scientific, Inc. (n.d.). This compound.

- The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1.

-

Sullivan, G., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl 1). Retrieved from [Link]

- Advanced Biotech. (n.d.). This compound | Cas 137-03-1| Aroma Chemical Supplier.

Sources

- 1. johndwalsh.com [johndwalsh.com]

- 2. thetruthlabs.com [thetruthlabs.com]

- 3. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 4. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. 2-n-Heptylcyclopentanone [webbook.nist.gov]

- 7. iff.com [iff.com]

- 8. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 9. acsint.biz [acsint.biz]

- 10. acsint.biz [acsint.biz]

- 11. chemicalbull.com [chemicalbull.com]

- 12. echemi.com [echemi.com]

- 13. chemeo.com [chemeo.com]

- 14. 2-n-Heptylcyclopentanone , >99.0%(GC) , 137-03-1 - CookeChem [cookechem.com]

- 15. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

- 16. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 17. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemical-label.com [chemical-label.com]

A Comprehensive Technical Guide to 2-Heptylcyclopentanone: Properties, Analysis, and Applications

Introduction: Unveiling a Key Aroma Chemical

2-Heptylcyclopentanone, a substituted cyclic ketone, is a significant molecule within the fragrance and flavor industry.[1] Characterized by a mild, fatty, and subtly fruity aroma, it serves as a versatile building block in the creation of complex scent profiles, particularly in imparting musky, fruity, and floral notes.[1] This guide provides an in-depth exploration of the physicochemical properties of this compound, outlines detailed methodologies for its analytical characterization, and discusses its primary applications, safety considerations, and synthesis. The information presented herein is intended for researchers, chemists, and professionals in the fields of drug development, food science, and consumer products who require a thorough understanding of this important aroma chemical.

Physicochemical Characteristics

This compound is a colorless to pale yellow liquid under standard conditions.[2][3] Its molecular structure, consisting of a five-membered carbon ring with a heptyl side chain, dictates its physical and chemical behavior.

Core Properties Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O | [1][3][4][5][6][7][8] |

| Molecular Weight | 182.3 g/mol | [1][2][4][5][6][7] |

| Appearance | Colorless to pale yellow, clear liquid | [2][3] |

| Odor | Mild, fatty, slightly fruity, floral, herbal, peach, jasmine | [1][2][6][7] |

| Boiling Point | 264 °C (at 760 mmHg) | [1][4][5] |

| Melting Point | -26.00 °C | [9] |

| Density | Approximately 0.88-0.89 g/cm³ at 20-25 °C | [2][3][4][7][10] |

| Flash Point | 99 °C | [1][5] |

| Solubility | Practically insoluble in water; soluble in organic solvents such as ethanol, diethyl ether, and oils.[1][5][6] | |

| CAS Number | 137-03-1 | [1][4] |

Structural Representation

The molecular structure of this compound is fundamental to its properties and applications.

Caption: 2D structure of this compound.

Applications in Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[1][11] Its stability and blending flexibility make it a valuable component in perfumery.[1]

-

Perfumery and Fragrances: It is extensively used to impart musky, fruity, and floral notes in perfumes, colognes, soaps, and other personal care products.[1] It is particularly effective in floral accords based on jasmine and ylang-ylang.[2]

-

Flavor Industry: In flavor research and development, it can provide creamy and musky notes to formulations.[1]

-

Chemical Synthesis: this compound also serves as a chemical intermediate in the synthesis of other aroma compounds, esters, and ketones.[1]

Experimental Protocols for Characterization

The purity and identity of this compound are critical for its intended applications. The following are standard methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Rationale: This method allows for the determination of purity and the identification of any potential impurities. The retention time from the gas chromatograph provides a quantitative measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern for structural elucidation.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable organic solvent, such as ethanol or hexane. A typical concentration is 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector: Set to a temperature of 250 °C.

-

Oven Program: Start at a temperature of 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak and compare it with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M+) should be observed at m/z 182.3.

-

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for unambiguous confirmation of the molecular structure.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquire both ¹H and ¹³C NMR spectra.

-

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The integration of the peaks will correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon (C=O) which will appear significantly downfield.

-

Safety and Handling

According to safety data sheets, this compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[11][12] Proper safety precautions should be observed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area, preferably with local exhaust ventilation.[12][13] Avoid contact with skin and eyes, and avoid inhaling vapors.[12][13]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers, protected from heat and light.[13]

-

First Aid:

Synthesis Overview

A common method for the synthesis of this compound involves the aldol condensation of cyclopentanone and n-heptaldehyde.[14] This reaction is typically carried out under basic conditions.

Caption: A simplified synthesis pathway for this compound.

Conclusion

This compound is a commercially significant aroma chemical with well-defined physicochemical properties. Its utility in the fragrance and flavor industries is underscored by its characteristic scent profile and stability. The analytical methodologies outlined in this guide provide a robust framework for its quality control and structural verification. As with all chemical compounds, adherence to proper safety and handling protocols is paramount to ensure its safe use in research and industrial applications.

References

-

2-n-Heptylcyclopentanone | 137-03-1. (n.d.). BuyersGuideChem. Retrieved January 3, 2026, from [Link]

-

This compound - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 3, 2026, from [Link]

-

Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. (2012). PubMed. Retrieved January 3, 2026, from [Link]

-

Analytical Methods for Ketones. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]

-

Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. (1973). Journal of Forensic Sciences. Retrieved January 3, 2026, from [Link]

-

Aldehydes and Ketones: Gas Chromatography. (2012). ResearchGate. Retrieved January 3, 2026, from [Link]

-

2 Heptyl Cyclopentanone. (n.d.). TheTruthLabs.com. Retrieved January 3, 2026, from [Link]

-

This compound | C12H22O | CID 8710. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

- CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone. (n.d.). Google Patents.

-

THE N.M.R. SPECTRUM OF CYCLOPENTANONE. (1961). Canadian Science Publishing. Retrieved January 3, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031407). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

-

Cyclopentanone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

1 H NMR spectra of the methyl cyclopentanone-2-carboxylate (1)-top... (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Simple Synthesis of 2-Cyclopentenones. (2018, November 14). ChemistryViews. Retrieved January 3, 2026, from [Link]

-

fleuramone (IFF), 137-03-1. (n.d.). The Good Scents Company. Retrieved January 3, 2026, from [Link]

-

2-n-Heptylcyclopentanone. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

This compound | CAS#:137-03-1. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 3, 2026, from [Link]

-

Cyclopentanone. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 2. acsint.biz [acsint.biz]

- 3. acsint.biz [acsint.biz]

- 4. 2-n-Heptylcyclopentanone | 137-03-1 - BuyersGuideChem [buyersguidechem.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-n-Heptylcyclopentanone [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

- 11. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. johndwalsh.com [johndwalsh.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Heptylcyclopentanone

Technical Guide TG-2HCPO-2026

Prepared by: Senior Application Scientist, Gemini Division

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Heptylcyclopentanone (CAS No. 137-03-1), a key cyclic ketone utilized extensively in the fragrance and flavor industries. The document details its molecular structure, physicochemical properties, established synthesis protocols, and methods for spectroscopic characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships in experimental design and provides validated, step-by-step methodologies to ensure scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a trustworthy and expert-level resource for professionals in chemical research and development.

Core Molecular and Physicochemical Properties

This compound, also known by trade names such as Alismone and Fleuramone, is a cyclic ketone featuring a five-membered carbon ring with a heptyl group substituted at the alpha-position to the carbonyl.[1][2] This structure imparts a characteristic mild, fruity, and slightly floral aroma.[3][4]

1.1. Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure. The IUPAC name for this compound is 2-heptylcyclopentan-1-one.[1][2] Its structure is visualized below.

Caption: 2D Molecular Structure of this compound.

1.2. Physicochemical Data Summary

Quantitative data is essential for experimental planning, from solvent selection to purification method design. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 137-03-1 | [1] |

| Molecular Formula | C₁₂H₂₂O | [1][3] |

| Molecular Weight | 182.30 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [3][5] |

| Boiling Point | 264 °C (at 760 Torr) | [3][4] |

| Density | ~0.887 g/cm³ at 20°C | [6] |

| Flash Point | >99 °C | [3] |

| Solubility | Practically insoluble in water; Soluble in alcohol and oils | [3][4] |

| Refractive Index | ~1.4526 at 20°C | [4][6] |

| Vapor Pressure | 2.4 Pa at 24°C | [4] |

Synthesis and Mechanistic Considerations

A common and efficient method for synthesizing this compound involves a base-catalyzed aldol condensation between cyclopentanone and n-heptaldehyde (heptanal), followed by dehydration and subsequent reduction.[7]

2.1. Synthesis Workflow: Aldol Condensation Route

The expertise in this synthesis lies in controlling the reaction conditions to favor the desired mono-alkylation and subsequent reduction while minimizing side reactions.

Caption: High-level workflow for the synthesis of this compound.

2.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis of the intermediate, 2-heptylidene-cyclopentanone, is a prerequisite for proceeding to the hydrogenation step.

Materials:

-

Cyclopentanone

-

n-Heptaldehyde (Heptanal)

-

Sodium Hydroxide (NaOH) solution

-

Toluene

-

Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Aldol Condensation & Dehydration:

-

To a reaction vessel, add cyclopentanone and n-heptaldehyde, typically in a molar ratio of 1-1.3 to 1.[7] Causality: A slight excess of cyclopentanone can help drive the reaction to completion and minimize self-condensation of heptaldehyde.

-

Introduce a catalytic amount of aqueous sodium hydroxide solution.[7] Causality: The base deprotonates the α-carbon of cyclopentanone, forming an enolate which acts as the nucleophile.

-

Heat the mixture to 70-90°C and stir for 8-10 hours.[7] Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After the initial reaction, neutralize the mixture to a pH of 6-7 using a suitable acid.

-

Add toluene and heat to 100-120°C, using a Dean-Stark apparatus to remove the water generated during the condensation, thus driving the equilibrium towards the dehydrated product, 2-heptylidene-cyclopentanone.[7] Causality: Removal of water prevents the reverse reaction and ensures a high yield of the enone intermediate.

-

-

Catalytic Hydrogenation (Reduction):

-

Transfer the toluene solution of 2-heptylidene-cyclopentanone to a hydrogenation reactor.

-

Add a catalytic amount of Palladium on Carbon (e.g., 5% Pd/C).

-

Pressurize the reactor with hydrogen gas according to standard laboratory procedures.

-

The reaction is typically exothermic; maintain temperature control as needed. The hydrogenation selectively reduces the carbon-carbon double bond of the enone to yield the final product, this compound. Causality: Pd/C is a highly effective and selective catalyst for the reduction of alkenes in the presence of carbonyl groups under moderate conditions.

-

-

Purification:

-

Once the reaction is complete (monitored by Gas Chromatography), filter the mixture to remove the Pd/C catalyst.

-

Wash the resulting solution to remove any remaining salts.

-

Purify the crude product by vacuum distillation to obtain high-purity this compound. The fraction boiling at approximately 130°C at 10 Torr is collected.[6]

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods should be employed.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide definitive evidence of the key functional groups. A strong absorption band is expected around 1740 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch in a five-membered ring. The absence of a significant C=C stretching band around 1650 cm⁻¹ confirms the successful hydrogenation of the enone intermediate.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 182, corresponding to the molecular weight of C₁₂H₂₂O.[1][2] Common fragmentation patterns would include the loss of the heptyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The absence of signals in the vinylic region (δ 5.5-6.5 ppm) confirms complete reduction.

-

¹³C NMR will show a peak for the carbonyl carbon at a downfield chemical shift (typically >200 ppm) and a series of peaks in the aliphatic region for the remaining 11 carbon atoms.

-

Applications and Industrial Relevance

This compound is a valuable compound primarily used as a fragrance ingredient in a wide array of consumer products.[2][8]

-

Perfumery and Cosmetics: It imparts a long-lasting, soft, fruity-floral character, often described as having jasmine and peach notes, to perfumes, lotions, soaps, and detergents.[3][5][9] Its stability makes it suitable for use in various product bases, including those with challenging pH levels.[5][10]

-

Flavor Industry: It is used in the development of creamy, musky, and fruity notes for flavor formulations.[3]

-

Chemical Synthesis: It serves as a versatile intermediate for the synthesis of other aroma chemicals and fine chemical derivatives.[3]

Safety and Handling

According to available data, this compound has a low acute toxicity profile, with reported oral LD50 values in rats and dermal LD50 values in rabbits being greater than 5 g/kg.[4][6] However, it is classified as a skin irritant.[6] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-n-Heptylcyclopentanone. In NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. In PubChem Compound Database. Retrieved January 3, 2026, from [Link]

-

BuyersGuideChem. (n.d.). 2-n-Heptylcyclopentanone | 137-03-1. Retrieved January 3, 2026, from [Link]

-

TheTruthLabs.com. (n.d.). 2 Heptyl Cyclopentanone. Retrieved January 3, 2026, from [Link]

- Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

-

ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved January 3, 2026, from [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved January 3, 2026, from [Link]

-

ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Retrieved January 3, 2026, from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

The Good Scents Company. (n.d.). fleuramone (IFF), 137-03-1. Retrieved January 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved January 3, 2026, from [Link]

Sources

- 1. 2-n-Heptylcyclopentanone [webbook.nist.gov]

- 2. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 4. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 5. acsint.biz [acsint.biz]

- 6. echemi.com [echemi.com]

- 7. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 8. 2-n-Heptylcyclopentanone | 137-03-1 - BuyersGuideChem [buyersguidechem.com]

- 9. acsint.biz [acsint.biz]

- 10. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of 2-Heptylcyclopentanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-heptylcyclopentanone, a key component in various fragrance and chemical synthesis applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a detailed, field-proven methodology for its experimental determination. By offering a robust framework for assessing the solubility of this compound in a range of common organic solvents, this guide aims to facilitate its effective utilization in formulation, synthesis, and quality control processes. The document further provides insights into the critical interplay of molecular structure and solvent properties that govern the solubility of this versatile cyclic ketone.

Introduction to this compound

This compound (CAS No. 137-03-1), also known by trade names such as Fleuramone and Alismone, is a colorless to pale yellow liquid with a characteristic fruity and floral aroma, often associated with jasmine.[1][3] Its molecular formula is C₁₂H₂₂O, and it has a molecular weight of 182.30 g/mol .[4][5] The structure, featuring a five-membered cyclopentanone ring with a seven-carbon alkyl chain, imparts a unique combination of polarity and lipophilicity. This distinct molecular architecture is central to its utility in the fragrance industry, where it serves as a long-lasting modifier in various perfume compositions.[1] Beyond its olfactory contributions, its chemical properties make it a subject of interest in organic synthesis and potentially in the formulation of therapeutic agents. A thorough understanding of its solubility in different organic solvents is paramount for any application, from ensuring homogeneity in fragrance blends to designing reaction media for chemical transformations.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which qualitatively describes the thermodynamic favorability of the interactions between solute and solvent molecules. For this compound, its solubility profile is a direct consequence of its molecular structure:

-

Polar Carbonyl Group: The ketone functional group (C=O) introduces a dipole moment, making the molecule capable of dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.

-

Nonpolar Alkyl Chain: The long heptyl group is nonpolar and contributes to van der Waals forces. This substantial nonpolar character dictates its affinity for lipophilic and nonpolar solvents.

The interplay between these two features determines its miscibility with a given solvent. Generally, this compound is practically insoluble in water but exhibits good solubility in alcohols and oils.[2][6]

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | [4] |

| Molecular Weight | 182.30 g/mol | [4][5] |

| Appearance | Colorless to pale yellow clear liquid | [3] |

| Boiling Point | 264 °C | [1][6] |

| Flash Point | 99 °C | [1][6] |

| Density | ~0.88 g/cm³ at 20 °C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.716 - 3.88 | [7][8] |

The high LogP value indicates a strong preference for nonpolar environments over aqueous ones, which is consistent with its observed low water solubility.

Experimental Determination of Solubility

The following section outlines a robust and reliable protocol for the quantitative determination of this compound solubility in various organic solvents. The recommended approach is the isothermal shake-flask method, a widely accepted technique for generating equilibrium solubility data.[9][10]

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane, toluene, dichloromethane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV)

-

Centrifuge (optional)

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of the solute should be visible after initial mixing.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle. For emulsions or fine dispersions, centrifugation can be employed to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the non-volatile solute residue.

-

The mass of the dissolved this compound can be determined by the difference in weight. The mass of the solvent can be calculated from the initial weight of the solution and the final weight of the residue.

-

-

Quantitative Analysis (Primary Method):

-

Accurately dilute a known volume or weight of the filtered saturated solution with the pure solvent.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the diluted sample and the calibration standards using a validated analytical method, such as GC-FID or HPLC-UV. A hypothetical HPLC method could involve a C18 column with a mobile phase of acetonitrile and water.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety and Handling

-

This compound is a skin irritant.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[11]

-

Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[11][12]

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be tabulated for clear comparison and analysis.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Experimentally Determined Solubility ( g/100 mL) | Observations |

| Hexane | 1.88 | To be determined | Expected to be highly soluble |

| Toluene | 2.38 | To be determined | Expected to be highly soluble |

| Dichloromethane | 9.08 | To be determined | Expected to be soluble |

| Ethyl Acetate | 6.02 | To be determined | Expected to be soluble |

| Acetone | 21 | To be determined | Reported to be soluble[1] |

| Isopropanol | 18 | To be determined | Expected to be soluble |

| Ethanol | 24.3 | To be determined | Reported to be soluble[1] |

| Methanol | 32.6 | To be determined | Expected to be soluble |

| Water | 80.1 | Practically Insoluble | [1][2][6] |

Logical Relationship of Solubility:

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While qualitative data indicates good solubility in many common organic media, the detailed experimental protocol presented herein enables researchers to generate precise, quantitative data essential for formulation and process development. The principles outlined, rooted in the molecular structure of this compound, offer a predictive lens through which to approach solvent selection. Adherence to the described methodologies will ensure the generation of high-quality, reliable solubility data, thereby supporting the continued and expanded application of this important fragrance and chemical intermediate.

References

-

ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal 2021;1(1):58-60.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

International Flavors & Fragrances. (2019). SAFETY DATA SHEET - FLEURAMONE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). This compound. Retrieved from [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

-

NIST. (n.d.). 2-n-Heptylcyclopentanone. Retrieved from [Link]

-

Cheméo. (n.d.). 2-n-Heptylcyclopentanone. Retrieved from [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2 | ACS International. Retrieved from [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

-

YouTube. (2023, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Cyclopentanone, 2-heptylidene- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 2. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 3. acsint.biz [acsint.biz]

- 4. acsint.biz [acsint.biz]

- 5. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbull.com [chemicalbull.com]

- 7. echemi.com [echemi.com]

- 8. chemeo.com [chemeo.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. livewell.ae [livewell.ae]

- 12. academic.oup.com [academic.oup.com]

2-Heptylcyclopentanone: A Synthetic Workhorse in the Fragrance Industry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Heptylcyclopentanone, a synthetic ketone with the molecular formula C12H22O, is a significant component in the palette of modern perfumery. This technical guide addresses the core question of its natural origin, details its physicochemical properties, outlines its primary synthesis methodologies, explores its wide-ranging applications in fragrance formulations, and summarizes key toxicological data. Contrary to inquiries about its presence in the natural world, multiple authoritative sources confirm that this compound has not been found in nature.[1][2][3] Its value and utility are derived entirely from its synthetic production, which allows for consistent quality and supply for industrial applications. This document provides an in-depth analysis for professionals in research and development who require a comprehensive understanding of this widely used aroma chemical.

Natural Occurrence: A Conclusive Absence

A thorough review of chemical databases and scientific literature reveals a consensus that this compound is a synthetic molecule.[1][2][4] It is not listed as a constituent of any known plant, fungus, insect, or other natural source.[1][2][4][5] This distinction is critical for formulation, regulatory, and labeling purposes, as the compound must be classified as a synthetic aroma chemical. Its pleasant, fruity, and floral-jasmine aroma profile is a product of chemical ingenuity rather than an extraction from a natural source.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its effective use in formulations and for predicting its behavior in various matrices. The compound is a colorless to pale yellow, viscous liquid with a distinct fruity, floral, and slightly herbaceous odor, often associated with jasmine.[1][3]

| Property | Value | Source |

| Molecular Formula | C12H22O | [1][4][6] |

| Molecular Weight | 182.30 g/mol | [4][6] |

| CAS Number | 137-03-1 | [1][4][6] |

| Appearance | Colorless to pale yellow clear liquid | [7] |

| Boiling Point | 130 °C at 10 Torr | [1] |

| Density | 0.8780 – 0.8880 g/cm³ at 20°C/25°C | [1][4] |

| Refractive Index | 1.4500 – 1.4540 at 20°C | [2][4] |

| Flash Point | > 100 °C | [2][7] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3] |

Chemical Synthesis

The industrial production of this compound is primarily achieved through an aldol condensation reaction followed by dehydration and hydrogenation. This process offers high yield and control over the final product's purity.

Synthesis Workflow: Aldol Condensation Route

A common synthesis method involves the base-catalyzed reaction of cyclopentanone with n-heptaldehyde (enanthaldehyde).[8] This multi-step process is efficient and scalable for industrial production.

Step 1: Aldol Condensation Cyclopentanone and n-heptaldehyde are reacted in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures (70-90 °C).[8] This step forms a 2-(1-hydroxyheptyl)cyclopentanone intermediate.

Step 2: Dehydration The reaction mixture is then heated, often with the addition of a solvent like toluene to facilitate water removal, leading to the formation of 2-heptylidenecyclopentanone, an α,β-unsaturated ketone.[8]

Step 3: Hydrogenation The final step involves the catalytic hydrogenation of the double bond in the heptylidene group to yield the saturated ketone, this compound.

Below is a diagram illustrating the key stages of this synthesis pathway.

Caption: Key stages in the synthesis of this compound.

Applications in Industry

The primary application of this compound is as a fragrance ingredient in a wide array of consumer products.[4][9] Its stability and versatile scent profile make it a valuable component in perfumery.

-

Perfumery: It is extensively used to impart fruity, floral (especially jasmine-like), and green notes to fine fragrances, colognes, and personal care products.[1][3][9] It blends well with other aroma chemicals to create complex and long-lasting scents.[9]

-

Cosmetics and Personal Care: Due to its stability, it is incorporated into soaps, detergents, shampoos, body lotions, and deodorants.[2][4][9]

-

Flavor Research: In research and development, it is explored for its potential to add creamy and musky notes to flavor formulations.[9]

-

Chemical Intermediate: It also serves as an intermediate in the synthesis of other aroma compounds and fine chemicals.[9]

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been assessed by organizations such as the Research Institute for Fragrance Materials (RIFM).[10][11]

-

Acute Toxicity: The acute oral LD50 in rats and the acute dermal LD50 in rabbits were both reported to be greater than 5 g/kg, indicating low acute toxicity.[1]

-

Skin Irritation: It is classified as a skin irritant.[6]

-

Environmental Hazard: The compound is noted as being toxic to aquatic life with long-lasting effects.[6]

Professionals handling this material should consult the relevant Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

References

-

Heptyl Cyclopentanone-2. ACS International. [Link]

-

fleuramone (IFF), 137-03-1. The Good Scents Company. [Link]

-

2-heptylidene cyclopentanone, 39189-74-7. The Good Scents Company. [Link]

-

This compound | C12H22O | CID 8710. PubChem - NIH. [Link]

- CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

-

This compound | Cas 137-03-1| Aroma Chemical Supplier. Advanced Biotech. [Link]

-

This compound - The Ingredient Directory. The Fragrance Conservatory. [Link]

-

Heptyl Cyclopentanone-2. ACS International. [Link]

-

RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1 | Request PDF. ResearchGate. [Link]

-

Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry. IMA Fungus. [Link]

-

RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. PubMed. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

- 3. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 4. acsint.biz [acsint.biz]

- 5. 2-heptylidene cyclopentanone, 39189-74-7 [thegoodscentscompany.com]

- 6. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acsint.biz [acsint.biz]

- 8. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 9. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for 2-Heptylcyclopentanone like Alismone and Fleuramone

An In-Depth Technical Guide to 2-Heptylcyclopentanone and Its Synonyms

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 137-03-1), a significant synthetic aroma chemical known commercially by synonyms such as Alismone and Fleuramone. We delve into its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. The document elucidates the compound's primary application in the fragrance industry, detailing its distinct olfactive profile and performance in various consumer product matrices. Furthermore, this guide presents detailed experimental protocols for its synthesis and analysis, discusses its toxicological and regulatory status, and provides insights into its mechanism of action from a chemical perspective. This paper is intended for researchers, chemists, and product development professionals in the fragrance, cosmetic, and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a cyclic aliphatic ketone that has become a cornerstone in the creation of jasmine and fruity-floral fragrances.[1][2] Although not yet identified in nature, its scent profile is highly valued for its similarity to natural floral notes, particularly cis-jasmone.[3][4] Its stability and versatility make it a preferred ingredient in a wide array of applications, from fine fragrances to functional products like soaps and detergents.[5][6]

Nomenclature and Synonyms

The compound is recognized by several names across industry and scientific literature, which can be a source of ambiguity. A clear understanding of its nomenclature is crucial for accurate research and sourcing.

-

IUPAC Name: 2-heptylcyclopentan-1-one[7]

-

CAS Number: 137-03-1[3]

-

Common Synonyms: Alismone, Fleuramone, Projasmone P, Frutalone, Heptone, 2-n-Heptylcyclopentanone.[7][8]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, formulation, and performance. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O | [3][9] |

| Molecular Weight | 182.30 g/mol | [9][10] |

| Appearance | Colorless to pale yellow, viscous liquid | [1][8][11] |

| Odor Profile | Floral (Jasmine), fruity (Peach), lactonic, green, slightly herbaceous | [1][3][10][12] |

| Density | 0.8780 – 0.8880 g/cm³ at 20°C | [11][13] |

| Refractive Index | 1.4500 – 1.4540 at 20°C | [8][11] |

| Boiling Point | 130 °C at 10 Torr | [13] |

| Flash Point | >100 °C (>212 °F) | [8][11] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][5] |

| Vapor Pressure | 0.018 - 0.0204 mmHg at 23-25°C | [3][13] |

| Log P | 3.88 - 4.0 | [3][13] |

Synthesis and Manufacturing

The industrial production of this compound is a well-established process, primarily relying on the principles of aldol condensation. This classic carbon-carbon bond-forming reaction is efficient and utilizes readily available starting materials.

Core Synthesis Pathway: Aldol Condensation

The most common synthesis route involves the base-catalyzed reaction between cyclopentanone and n-heptaldehyde (also known as heptanal).[14] The reaction proceeds in two main stages:

-

Aldol Addition: The base (e.g., sodium hydroxide) deprotonates the α-carbon of cyclopentanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of n-heptaldehyde.

-

Dehydration (Condensation): The resulting aldol adduct is unstable and readily undergoes dehydration (loss of a water molecule) under heat to form the more stable α,β-unsaturated ketone, 2-heptylidenecyclopentanone.

-

Reduction/Hydrogenation: The exocyclic double bond of 2-heptylidenecyclopentanone is then selectively hydrogenated to yield the final saturated product, this compound.

A patent for this method describes reacting cyclopentanone and n-heptyl aldehyde at 70-90°C in the presence of a sodium hydroxide catalyst.[14]

Caption: High-level overview of the synthesis of this compound.

Detailed Laboratory Synthesis Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

-

Cyclopentanone (1.0 mol)

-

n-Heptaldehyde (1.0 mol)

-

Sodium Hydroxide (NaOH), 5% aqueous solution

-

Toluene

-

Palladium on Carbon (Pd/C, 5%) catalyst

-

Hydrogen (H₂) gas supply

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Condensation: To a round-bottom flask equipped with a stirrer and condenser, add cyclopentanone and n-heptaldehyde. While stirring, slowly add the 5% NaOH solution. Heat the mixture to 80°C for 8-10 hours.[14]

-

Work-up & Dehydration: Cool the reaction mixture. Neutralize with dilute HCl until the pH is 6-7. Transfer to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-heptylidenecyclopentanone.

-

Hydrogenation: Dissolve the crude intermediate in ethanol in a hydrogenation vessel. Add the 5% Pd/C catalyst (approx. 1% by weight of the substrate). Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with ethanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The progress of each step should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete conversion of reactants and intermediates. The final product's identity and purity must be confirmed by GC-MS and NMR spectroscopy.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound for its use in high-value applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for both qualitative and quantitative analysis. It separates the compound from any impurities and provides a mass spectrum that serves as a molecular fingerprint.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable solvent like ethanol or hexane.

-

Instrumentation: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).

-

GC Parameters (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium, constant flow.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Interpretation: The NIST WebBook and PubChem provide reference mass spectra for this compound.[7][9] Key fragments to identify include the molecular ion peak (M⁺) at m/z 182, and characteristic fragments at m/z 99, 84, 55, and 41, which correspond to cleavages of the cyclopentanone ring and the heptyl side chain.[7]

Caption: Standard workflow for the GC-MS analysis of this compound.

Applications in Fragrance and Consumer Products

The primary value of this compound lies in its unique and powerful olfactive properties. It serves as a versatile building block in a perfumer's palette.

Olfactive Profile and Usage

It imparts a concentrated jasmine flower note with fruity, peachy, and lactonic undertones.[2][3][15] This complexity allows it to be used in various floral compositions, particularly those featuring jasmine, honeysuckle, and lavender.[1][13] It provides a fresh and powerful lift to fragrances.[1] Recommended usage levels can be up to 4% in a fragrance concentrate.[6][10]

Blending and Synergies

This compound blends exceptionally well with several classes of fragrance materials:

-

Musks: It harmonizes particularly well with macrocyclic musks.[1][2]

-

Lactones: Complements materials like Undecanolide.[2]

-

Aldehydes: Works well with fruity aldehydes to enhance tropical nuances.[15]

-

Other Florals: It is a key component in jasmine accords and can be used as an enhancer or a more cost-effective alternative to cis-jasmone.[2][16]

Performance and Stability

The stability of a fragrance ingredient is critical for its successful incorporation into consumer products. This compound demonstrates good to excellent performance and stability in a variety of bases.[3]

| Product Matrix | Performance/Stability |

| Fine Fragrance (Alcoholic) | Excellent |

| Soaps | Very Good to Excellent |

| Shampoos & Body Lotions | Good to Very Good |

| Fabric Conditioners | Very Good |

| Powder Detergents | Good |

| Bleach-Containing Cleaners | Poor |

(Data synthesized from IFF and other supplier information)[3][8]

Safety, Toxicology, and Regulatory Status

A thorough understanding of the safety profile of any chemical is paramount for its responsible use. This compound has been evaluated by the Research Institute for Fragrance Materials (RIFM) and is subject to industry standards.

Toxicological Profile

-

Acute Toxicity: The compound exhibits a low order of acute toxicity. The oral LD₅₀ in rats is reported as >5 g/kg, and the dermal LD₅₀ in rabbits is 5 g/kg.[1][13][17]

-

Skin Irritation: It is classified as a skin irritant.[7][13][17] GHS classifications indicate H315 (Causes skin irritation).[13]

-

Sensitization: It is not considered a significant sensitizer at current use levels.[18][19]

-

Genotoxicity: No mutagenic or genotoxic activity was observed in relevant assays.[18][19]

Environmental Profile

This compound is classified as toxic to aquatic life with long-lasting effects (GHS: H411).[7][17] Therefore, release into the environment should be avoided, and disposal must be handled according to local regulations.[17] It is, however, described as readily biodegradable by some suppliers.[10]

Regulatory Information

-

IFRA: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance materials. Formulators must adhere to these standards. This compound is on the IFRA Transparency List.[7]

-

REACH: The compound is registered under the European Union's REACH regulations.[4]

Conclusion

This compound, known by trade names like Alismone and Fleuramone, is a synthetic ketone of significant importance to the fragrance industry. Its powerful and pleasant jasmine-fruity odor profile, combined with good stability in various product bases, makes it an invaluable tool for perfumers. Its synthesis via aldol condensation is efficient, and its quality can be rigorously controlled using standard analytical techniques like GC-MS. While it has a favorable toxicological profile for human use in cosmetics, its potential for skin irritation and aquatic toxicity necessitates careful handling and adherence to regulatory and safety guidelines. This guide provides the foundational technical knowledge for scientists and developers to effectively and safely utilize this versatile fragrance ingredient.

References

-

Allured Business Media. (2023). This compound | Cas 137-03-1| Aroma Chemical Supplier. [Link]

-

Api, A.M., et al. (2017). RIFM fragrance ingredient safety assessment this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 110. [Link]

-

International Flavors & Fragrances (IFF). (n.d.). Fleuramone. [Link]

-

Australian Perfumery Supplies. (n.d.). Fleuramone - IFF. [Link]

-

TheTruthLabs.com. (n.d.). 2 Heptyl Cyclopentanone. [Link]

-

The Good Scents Company. (n.d.). fleuramone (IFF). [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2. [Link]

-

The Fragrance Conservatory. (n.d.). This compound. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-n-Heptylcyclopentanone. NIST Chemistry WebBook. [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF. [Link]

- Google Patents. (2015). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of fluorenone from fluorene. [Link]

-

Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50 Suppl 3. [Link]

-

Ventos. (2022). FLEURAMONE IFF. [Link]

-

Api, A.M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183 Suppl 1. [Link]

-

ACS International. (n.d.). Heptyl Cyclopentanone-2 PDF (Alternative). [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. [Link]

-

ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. [Link]

-

FlavScents. (n.d.). alpha-isomethyl ionone (80% min.). [Link]

Sources

- 1. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 2. perfumeextract.co.uk [perfumeextract.co.uk]

- 3. iff.com [iff.com]

- 4. specialchem.com [specialchem.com]

- 5. 2‑heptylcyclopentanone | Cas 137-03-1| Aroma Chemical Supplier [chemicalbull.com]

- 6. acsint.biz [acsint.biz]

- 7. This compound | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

- 9. 2-n-Heptylcyclopentanone [webbook.nist.gov]

- 10. acsint.biz [acsint.biz]

- 11. acsint.biz [acsint.biz]

- 12. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 13. echemi.com [echemi.com]

- 14. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 15. Fleuramone - IFF [australianperfumerysupplies.com.au]

- 16. explore.azelis.com [explore.azelis.com]

- 17. johndwalsh.com [johndwalsh.com]

- 18. researchgate.net [researchgate.net]

- 19. A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopentanone Core: A Technical Guide to Biological Activity and Therapeutic Potential

Introduction: The Cyclopentanone Scaffold as a "Privileged" Structure in Drug Discovery

The cyclopentanone ring, a five-membered carbocycle with a ketone functional group, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in potent natural products like prostaglandins and jasmonates has established it as a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][3] The inherent structural rigidity and the reactive potential of the α,β-unsaturated ketone motif, present in many derivatives, allow for diverse chemical modifications, making it a powerful synthon for creating molecules with a wide range of therapeutic effects.[4][5]

This technical guide offers an in-depth exploration of the biological activities of substituted cyclopentanones. Moving beyond a simple catalog of compounds, we will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present a rationale for the experimental choices made in their development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical core.

Section 1: Anti-Inflammatory Activity of Cyclopentanone Derivatives

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in many chronic diseases.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[6][7] A significant class of cyclopentanone-containing compounds, particularly certain prostaglandins, exerts potent anti-inflammatory effects by modulating this critical pathway.

Prostaglandins: Dual Roles in Inflammation

Prostaglandins (PGs) are a group of lipid compounds derived from arachidonic acid that contain a 20-carbon skeleton, including a five-membered ring.[8][9] They are synthesized by almost all tissues and act as local hormones.[8][10] While some prostaglandins, like PGE2, are potent mediators of inflammation and pain, others, specifically cyclopentenone prostaglandins (cyPGs), play a crucial role in the resolution of inflammation.[9][11][12]

The synthesis of prostaglandins is initiated by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[13] These enzymes convert arachidonic acid into the unstable intermediate PGH2, which is then transformed into various prostaglandins.[11][13] Pro-inflammatory prostaglandins like PGE2 are produced, contributing to vasodilation and fever.[9][14] Conversely, at later stages of inflammation, COX-2 can also direct the synthesis of anti-inflammatory cyPGs.[15]

Mechanism of Action: Direct Inhibition of IκB Kinase (IKK)

The anti-inflammatory action of cyclopentenone prostaglandins is not merely passive. They actively suppress the inflammatory cascade. A key mechanism is the direct inhibition of the IκB kinase (IKK) complex.[15] In a resting cell, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Pro-inflammatory signals activate the IKK complex, which then phosphorylates IκB, targeting it for degradation.[16] This frees NF-κB to move to the nucleus and turn on inflammatory genes.[17]